REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.[Br:10]Br.[OH-].[Na+]>C(O)(=O)C>[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([Br:10])=[C:4]([CH3:9])[N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=C1)C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to return to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with this same solvent
|
Type
|
CUSTOM
|
Details
|
The expected product is collected in the form of white crystals
|
Type
|
CUSTOM
|
Details
|
It is recrystallized from absolute ethanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=C(C(=C1)C)Br)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |